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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for Non-
4-en-6-yn-1-ol, a molecule of interest for its potential applications in medicinal chemistry and

materials science. The synthesis is designed as a four-step process commencing with the

commercially available starting material, pent-4-en-1-ol. The key transformations involve the

protection of the primary alcohol, a regioselective hydroboration-iodination to form a key vinyl

iodide intermediate, a Sonogashira cross-coupling reaction to construct the enyne backbone,

and a final deprotection to yield the target compound. This document outlines detailed

experimental protocols for each synthetic step, presents quantitative data in a clear tabular

format, and includes a visual representation of the synthetic workflow to facilitate a thorough

understanding of the process.

Introduction
Non-4-en-6-yn-1-ol is a polyunsaturated alcohol containing both a double and a triple bond

within its nine-carbon chain. The unique arrangement of these functional groups makes it a

valuable synthon for the construction of more complex molecules, particularly in the fields of

natural product synthesis and drug discovery. The enyne moiety is a common structural motif in

a variety of biologically active compounds. This guide details a plausible and efficient synthetic

pathway to access this versatile building block.
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Proposed Synthetic Pathway
The synthesis of Non-4-en-6-yn-1-ol is proposed to proceed via the following four-step

sequence:

Protection of pent-4-en-1-ol: The primary alcohol of the starting material is protected as a

tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent steps.

Hydroboration-Iodination: The terminal alkene of the protected alcohol undergoes a

regioselective anti-Markovnikov hydroboration followed by iodination to yield the

corresponding (E)-vinyl iodide.

Sonogashira Coupling: The vinyl iodide is then coupled with 1-butyne using a palladium-

copper catalyst system to form the carbon skeleton of the target molecule.

Deprotection: The TBDMS protecting group is removed to afford the final product, Non-4-en-
6-yn-1-ol.

Experimental Protocols
Step 1: Synthesis of 5-(tert-butyldimethylsilyloxy)pent-1-
ene
Reaction Scheme:

Procedure:

To a solution of pent-4-en-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole

(2.5 eq) is added. The mixture is stirred at room temperature until the imidazole has completely

dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) is then added portion-wise, and

the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the

reaction is quenched by the addition of water and extracted with diethyl ether. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by flash column

chromatography on silica gel to afford 5-(tert-butyldimethylsilyloxy)pent-1-ene as a colorless oil.
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Step 2: Synthesis of (E)-5-(tert-butyldimethylsilyloxy)-1-
iodopent-1-ene
Reaction Scheme:

Procedure:

To a solution of 5-(tert-butyldimethylsilyloxy)pent-1-ene (1.0 eq) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in

THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room

temperature and stirred for 4 hours. The solution is then cooled to 0 °C, and a solution of

sodium hydroxide (3 M in water, 3.0 eq) is added slowly, followed by the portion-wise addition

of iodine (2.0 eq). The mixture is stirred at room temperature for 1 hour. The reaction is

quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl

ether. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography

to yield (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene.

Step 3: Synthesis of (E)-9-(tert-
butyldimethylsilyloxy)non-5-en-3-yne
Reaction Scheme:

Procedure:

To a solution of (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene (1.0 eq) in triethylamine,

bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) are

added under an inert atmosphere. 1-Butyne (1.5 eq) is then bubbled through the solution. The

reaction mixture is stirred at room temperature for 6 hours. After completion, the solvent is

removed under reduced pressure. The residue is taken up in diethyl ether and filtered through

a pad of Celite. The filtrate is concentrated, and the crude product is purified by flash column

chromatography on silica gel to give (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne.

Step 4: Synthesis of Non-4-en-6-yn-1-ol
Reaction Scheme:
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Procedure:

To a solution of (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne (1.0 eq) in THF at 0 °C, a

solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) is added dropwise. The

reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature

over 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride

and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to afford Non-4-en-6-yn-1-ol
as a colorless oil.

Data Presentation
Step Reaction

Starting
Material

Key
Reagents

Product
Typical
Yield (%)

1
TBDMS

Protection

pent-4-en-1-

ol

TBDMSCl,

Imidazole,

DMF

5-(tert-

butyldimethyl

silyloxy)pent-

1-ene

~95

2
Hydroboratio

n-Iodination

5-(tert-

butyldimethyl

silyloxy)pent-

1-ene

9-BBN, I₂,

NaOH

(E)-5-(tert-

butyldimethyl

silyloxy)-1-

iodopent-1-

ene

~70-80

3
Sonogashira

Coupling

(E)-5-(tert-

butyldimethyl

silyloxy)-1-

iodopent-1-

ene

1-Butyne,

Pd(PPh₃)₂Cl₂,

CuI, Et₃N

(E)-9-(tert-

butyldimethyl

silyloxy)non-

5-en-3-yne

~80-90

4
TBDMS

Deprotection

(E)-9-(tert-

butyldimethyl

silyloxy)non-

5-en-3-yne

TBAF, THF
Non-4-en-6-

yn-1-ol
~90
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Mandatory Visualization

Pent-4-en-1-ol Step 1: Protection
TBDMSCl, Imidazole 5-(tert-butyldimethylsilyloxy)pent-1-ene Step 2: Hydroboration-Iodination

9-BBN, I₂, NaOH (E)-5-(tert-butyldimethylsilyloxy)-1-iodopent-1-ene Step 3: Sonogashira Coupling
1-Butyne, Pd/Cu catalyst (E)-9-(tert-butyldimethylsilyloxy)non-5-en-3-yne Step 4: Deprotection

TBAF Non-4-en-6-yn-1-ol

Click to download full resolution via product page

Caption: Synthetic workflow for Non-4-en-6-yn-1-ol.

Conclusion
The proposed four-step synthesis provides a clear and efficient pathway to Non-4-en-6-yn-1-ol
from a readily available starting material. The use of well-established and reliable reactions

such as TBDMS protection, hydroboration, Sonogashira coupling, and TBAF deprotection

ensures the practicality of this route for laboratory-scale synthesis. This technical guide offers

detailed protocols and expected yields, serving as a valuable resource for researchers in

organic and medicinal chemistry. Further optimization of reaction conditions may lead to

improved overall yields.

To cite this document: BenchChem. [Synthesis of Non-4-en-6-yn-1-ol: A Detailed Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8481844#synthesis-of-non-4-en-6-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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